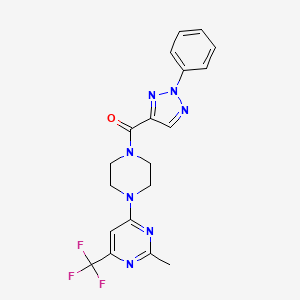

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Descripción

BenchChem offers high-quality (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N7O/c1-13-24-16(19(20,21)22)11-17(25-13)27-7-9-28(10-8-27)18(30)15-12-23-29(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHGNIADNMSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties. These compounds may interact with proteins such as ATF4 and NF-kB.

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway. The compound’s interaction with its targets may lead to changes in cellular processes, potentially reducing inflammation and promoting neuroprotection.

Biochemical Pathways

The compound may affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER. The compound may also inhibit apoptosis, a process of programmed cell death. Furthermore, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune responses.

Result of Action

The compound’s action may result in molecular and cellular effects such as reduced inflammation and enhanced neuroprotection. Specifically, it may reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key mediators of inflammation. It may also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3.

Actividad Biológica

The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone , with the CAS number 2034412-44-5 , has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 417.4 g/mol . Its structure features a piperazine ring, a pyrimidine moiety, and a triazole unit, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N7O |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 2034412-44-5 |

| Structure | Structure |

Antimicrobial Properties

Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains and fungi. The biological evaluation of similar compounds has demonstrated moderate to good activity against pathogens such as M. tuberculosis and Staphylococcus aureus .

Anticancer Activity

Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation. A study highlighted that triazole-based compounds showed promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through various signaling pathways . The specific mechanism of action for the target compound may involve interaction with cellular enzymes or receptors that regulate cell cycle progression.

The proposed mechanism for the biological activity of (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone includes:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Modulation : Binding to specific receptors can modulate signaling pathways associated with cell growth and apoptosis.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, leading to intracellular effects.

Study on Antifungal Activity

A recent study evaluated novel derivatives containing similar structural features and reported significant antifungal activity against Botrytis cinerea. The tested compound exhibited an EC50 value significantly lower than standard antifungal agents . This suggests that the target compound could be further explored for agricultural applications.

Study on Antibacterial Efficacy

Another investigation focused on antibacterial properties against Xanthomonas axonopodis pv. citri, where related compounds demonstrated an inhibition ratio exceeding 85% at specific concentrations . This reinforces the potential utility of this class of compounds in developing new antibacterial agents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, the incorporation of triazole into the structure enhances its ability to disrupt microbial cell membranes.

Anticancer Properties

The combination of piperazine and triazole has been linked to anticancer activity. Triazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may also interact with cancer-related pathways, making it a candidate for further exploration in oncology.

Central Nervous System Effects

Piperazine derivatives are known for their neuropharmacological effects. The compound's structure may allow it to interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety or depression. Preliminary studies suggest that modifications to piperazine can enhance its affinity for serotonin receptors.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibited promising activity against drug-resistant strains .

Case Study 2: Neuropharmacological Assessment

In a preclinical trial assessing the effects of various piperazine derivatives on anxiety-like behavior in rodents, compounds structurally related to (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone demonstrated significant anxiolytic effects . This suggests potential therapeutic applications in treating anxiety disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with coupling a pyrimidine derivative to a piperazine core, followed by conjugation with a triazole moiety. Key steps include:

- Nucleophilic substitution for piperazine-pyrimidine linkage (reflux in ethanol or DMF at 80–100°C for 6–12 hours).

- Carbonyl coupling using EDCI/HOBt or similar reagents to attach the triazole group . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C precision), and stoichiometric ratios (1.2–1.5 equivalents of activating agents). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized analytically?

Standard techniques include:

- NMR : H and C NMR to confirm regiochemistry of the triazole and pyrimidine groups.

- HRMS : To verify molecular weight (expected error < 2 ppm).

- IR : Carbonyl stretching (~1650–1700 cm) and triazole C-N vibrations (~1450 cm) .

- X-ray crystallography (if crystals form) for absolute configuration determination .

Q. What are the primary pharmacological targets of this compound?

Structural analogs suggest potential interactions with:

- GPCRs (e.g., serotonin or dopamine receptors due to the piperazine moiety).

- Kinases (pyrimidine-triazole hybrids often inhibit ATP-binding pockets). Initial screening should use radioligand binding assays or fluorescence polarization for target identification .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data be resolved?

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic processes (e.g., ring puckering in piperazine) or tautomerism in the triazole. Mitigation strategies:

- Variable-temperature NMR to probe conformational flexibility.

- DFT calculations (B3LYP/6-31G* level) to model stable tautomers and compare experimental vs. theoretical spectra .

Q. What methodologies optimize selectivity against off-target receptors?

Structure-activity relationship (SAR) studies are critical:

- Fragment replacement : Swap the trifluoromethyl group with electron-withdrawing/-donating groups to modulate affinity.

- Co-crystallization : With target proteins (e.g., CYP450 isoforms) to identify key binding residues.

- Metadynamics simulations to predict binding free energy differences between targets .

Q. How can stability under physiological conditions be assessed?

Perform:

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS.

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS. Stabilizing strategies include PEGylation or prodrug design .

Q. What experimental-computational hybrid approaches validate mechanistic hypotheses?

Combine:

- Molecular docking (AutoDock Vina) to predict binding poses.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Alchemical free-energy perturbation (FEP) to refine affinity predictions. Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters .

Data Contradiction and Troubleshooting

Q. How to reconcile low yields in the final coupling step?

Common issues:

- Moisture sensitivity : Use anhydrous solvents and molecular sieves.

- Steric hindrance : Introduce a spacer (e.g., ethylene glycol) between the piperazine and triazole.

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura variants .

Q. How to address conflicting bioactivity data across assays?

Potential causes:

- Assay interference : Test for triazole-mediated chelation of metal ions (e.g., Zn) using ICP-MS.

- Membrane permeability differences : Compare IC in cell-free vs. cell-based assays. Adjust logP via substituent modification (e.g., –CF to –OCH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.